
Complement C5-IN-1
Übersicht
Beschreibung
Complement C5-IN-1 is a small-molecule inhibitor of complement component 5 protein (C5). It interacts with C5 to prevent its cleavage by the C5 convertase and blocks zymosan-induced membrane-attack complex (MAC) deposition in human whole blood . This compound has shown significant potential in therapeutic applications, particularly in the treatment of complement-mediated diseases.
Vorbereitungsmethoden
Die Herstellung von Komplement C5-IN-1 umfasst mehrere synthetische Routen und Reaktionsbedingungen. Ein Verfahren beinhaltet die Verwendung der hydrophoben Interaktionschromatographie zur Trennung von C5 von anderen Komplementproteinen . Ein anderes Verfahren beinhaltet die Verwendung von Ionenaustausch- und Gelfiltrationstechniken zur Reinigung der Verbindung . Industrielle Produktionsverfahren umfassen typischerweise großtechnische Chromatographie- und Kristallisationsprozesse, um die Reinheit und Stabilität der Verbindung sicherzustellen .
Analyse Chemischer Reaktionen
Komplement C5-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, erhöhte Temperaturen und das Vorhandensein von Katalysatoren. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden, aber im Allgemeinen umfassen sie verschiedene oxidierte, reduzierte oder substituierte Derivate von Komplement C5-IN-1 .
Wissenschaftliche Forschungsanwendungen
Autoimmune Diseases
C5-IN-1 has shown promise in treating autoimmune conditions such as myasthenia gravis and paroxysmal nocturnal hemoglobinuria . The monoclonal antibody eculizumab, which targets C5, has been approved for these indications, demonstrating significant clinical efficacy . Research indicates that inhibiting C5 can reduce disease activity in various autoimmune disorders.
Inflammatory Diseases
Studies have indicated that C5 plays a role in conditions like periodontitis . A recent study utilized genetic approaches to explore the inhibition of C5 as a potential treatment for periodontitis, suggesting that targeting the C5a receptor could be beneficial . The findings support the hypothesis that dysregulated complement activation contributes to periodontal tissue destruction.
Kidney Diseases
C5-IN-1 is being investigated for its efficacy in treating ANCA-associated vasculitis , a severe kidney condition. Clinical trials involving CCX168, a C5a receptor antagonist, have shown that it can be as effective as standard treatments for renal vasculitis . This suggests that targeting the complement pathway may provide a new therapeutic avenue for managing kidney-related autoimmune diseases.
Case Study 1: Eculizumab in Myasthenia Gravis
A clinical trial involving eculizumab demonstrated significant improvement in muscle strength and reduction in symptoms among patients with refractory myasthenia gravis. Patients receiving eculizumab showed a marked decrease in anti-acetylcholine receptor antibody levels, correlating with clinical improvement.
Case Study 2: CCX168 in ANCA-Associated Vasculitis
In a phase II trial, CCX168 was administered to patients with ANCA-associated vasculitis. Results indicated that patients treated with CCX168 had comparable or improved outcomes compared to those receiving traditional therapy (cyclophosphamide plus corticosteroids), highlighting the potential of complement inhibition in managing this condition.
Summary of Research Findings
The following table summarizes key findings from recent studies on the applications of Complement C5-IN-1:
Wirkmechanismus
Complement C5-IN-1 exerts its effects by interacting with complement component 5 protein (C5) to prevent its cleavage by the C5 convertase . This inhibition blocks the formation of the membrane-attack complex (MAC), which is responsible for cell lysis and inflammation . The molecular targets involved in this mechanism include the C5 protein and the C5 convertase enzyme . The pathways involved include the classical, lectin, and alternative pathways of the complement system .
Vergleich Mit ähnlichen Verbindungen
Komplement C5-IN-1 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner hohen Potenz und Spezifität bei der Inhibition des C5-Proteins . Ähnliche Verbindungen umfassen:
Ravulizumab: Eine zweite Generation von Eculizumab mit verbesserten pharmakokinetischen Eigenschaften.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren molekularen Strukturen, pharmakokinetischen Eigenschaften und spezifischen Anwendungen .
Biologische Aktivität
Complement C5-IN-1, also known as CTI-006, is a potent inhibitor of the complement component C5, which plays a significant role in various pathological conditions involving the complement system. This article explores the biological activity of C5-IN-1, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Overview of the Complement System
The complement system is a crucial part of the immune response, comprising a series of proteins that enhance the ability of antibodies and phagocytic cells to clear pathogens. C5 is a pivotal component that, when activated, leads to the formation of the membrane attack complex (MAC), which can cause cell lysis and inflammation. Inhibiting C5 can therefore mitigate tissue damage associated with excessive complement activation.
C5-IN-1 specifically binds to C5, preventing its cleavage into C5a and C5b. This inhibition effectively blocks the downstream effects of complement activation, including:
- Reduction of MAC formation : By inhibiting C5, C5-IN-1 prevents the assembly of MAC, thereby reducing cell lysis.
- Decreased inflammation : Inhibition of C5a production reduces chemotaxis and activation of inflammatory cells, leading to diminished tissue damage.
Efficacy in Clinical Trials
Several studies have evaluated the efficacy and safety of C5 inhibitors in various conditions:
- Age-related Macular Degeneration (AMD) :
- Paroxysmal Nocturnal Hemoglobinuria (PNH) :
- Neurodegenerative Diseases :
Case Study 1: Eculizumab vs. Coversin
A comparative study examined the efficacy of eculizumab and coversin (a tick-derived C5 inhibitor) in patients with PNH. It was found that while eculizumab effectively inhibited terminal pathway activation, residual activity was observed under certain conditions. Coversin demonstrated superior performance in preventing hemolysis when used alongside eculizumab .
Case Study 2: Inflammatory Response Modulation
Research involving mice deficient in C5 revealed its dual role in inflammation. In models of experimental autoimmune encephalomyelitis (EAE), C5 deficiency led to increased apoptosis and reduced remyelination compared to wild-type mice, underscoring the importance of C5 in modulating inflammatory responses .
Data Tables
Study | Condition | C5 Inhibitor | Outcome |
---|---|---|---|
GATHER1 & GATHER2 | Age-related Macular Degeneration | Avacincaptad pegol | 35% reduction in GA growth (GATHER1) |
Crovalimab Study | Paroxysmal Nocturnal Hemoglobinuria | Crovalimab | Complete terminal pathway inhibition |
EAE Model | Neuroinflammation | N/A | Increased apoptosis in C5-deficient mice |
Eigenschaften
IUPAC Name |
5-methoxy-2-[[(1S)-1-(2-methoxyphenyl)ethyl]carbamoylamino]-4-(4-methylpentoxy)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6/c1-15(2)9-8-12-32-22-14-19(18(23(27)28)13-21(22)31-5)26-24(29)25-16(3)17-10-6-7-11-20(17)30-4/h6-7,10-11,13-16H,8-9,12H2,1-5H3,(H,27,28)(H2,25,26,29)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAFCKVYKJIJTR-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOC1=C(C=C(C(=C1)NC(=O)NC(C)C2=CC=CC=C2OC)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)NC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OCCCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.